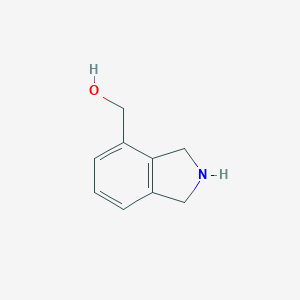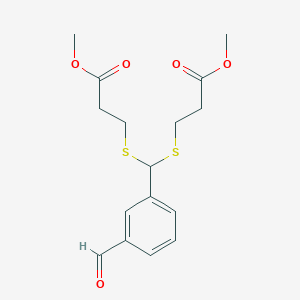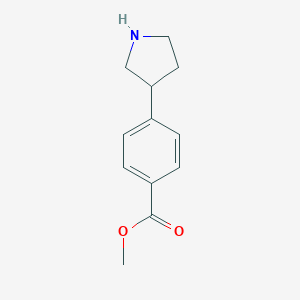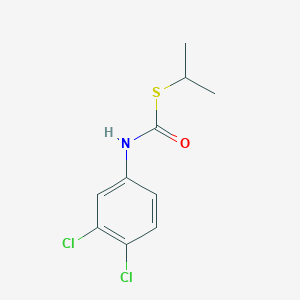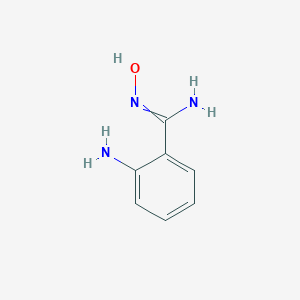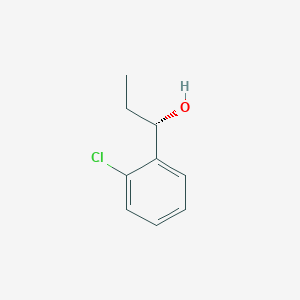
(S)-1-(2-chlorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-chlorophenyl)propan-1-ol, also known as chlorphenesin, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Chlorphenesin has shown promise as a useful tool in a variety of research applications due to its unique properties and mechanisms of action.
Mécanisme D'action
Chlorphenesin acts as a muscle relaxant by inhibiting the release of acetylcholine at the neuromuscular junction. It does this by interfering with the transport of vesicles containing acetylcholine to the presynaptic membrane. This results in a decrease in the amount of acetylcholine released into the synaptic cleft, which in turn leads to a decrease in muscle contraction.
Effets Biochimiques Et Physiologiques
Chlorphenesin has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-1-(2-chlorophenyl)propan-1-oln as a research tool is its ability to selectively target the neuromuscular junction. This makes it a useful tool for studying the mechanisms of action of neurotransmitters and other neuromuscular agents. However, (S)-1-(2-chlorophenyl)propan-1-oln can also have a number of side effects, including drowsiness, dizziness, and gastrointestinal disturbances. These side effects can limit its usefulness in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on (S)-1-(2-chlorophenyl)propan-1-oln. One area of interest is the development of new drugs that target the neuromuscular junction. Chlorphenesin has shown promise as a starting point for the development of new muscle relaxants and other neuromuscular agents. In addition, further research is needed to fully understand the mechanisms of action of (S)-1-(2-chlorophenyl)propan-1-oln and its effects on the nervous system. This could lead to the development of new treatments for a variety of neuromuscular disorders.
Méthodes De Synthèse
Chlorphenesin can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with propanal in the presence of a reducing agent such as sodium borohydride. Other methods include the reduction of 2-chloroacetophenone with sodium borohydride or the reaction of 2-chlorobenzaldehyde with 1-propanol in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
Chlorphenesin has been used in scientific research for a variety of applications. One of its most common uses is as a muscle relaxant in studies of neuromuscular function. It has also been studied for its potential as a treatment for muscle spasms and other muscle-related disorders. In addition, (S)-1-(2-chlorophenyl)propan-1-oln has been used in studies of the nervous system, including investigations into the mechanisms of action of neurotransmitters and the effects of drugs on synaptic transmission.
Propriétés
Numéro CAS |
158635-38-2 |
|---|---|
Nom du produit |
(S)-1-(2-chlorophenyl)propan-1-ol |
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
Clé InChI |
UBOFXBQTRQSKMY-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CCC(C1=CC=CC=C1Cl)O |
SMILES canonique |
CCC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



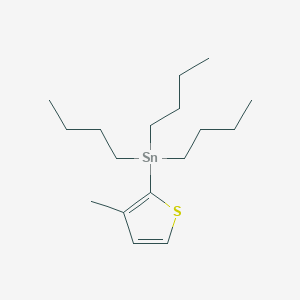
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)
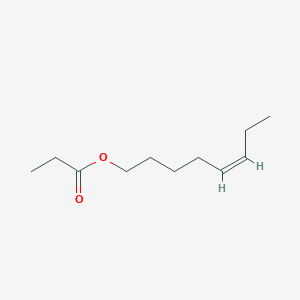
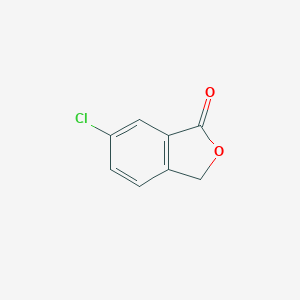
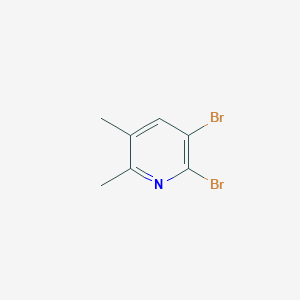
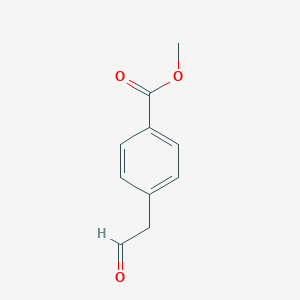
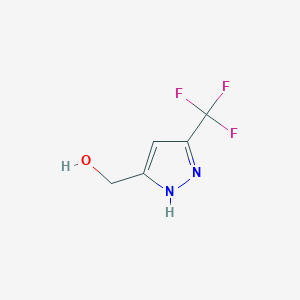
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)
